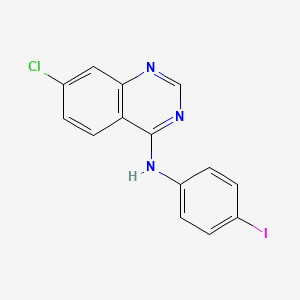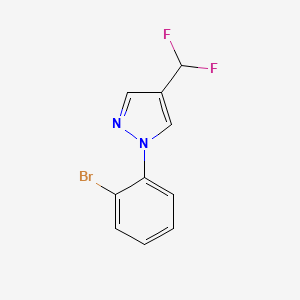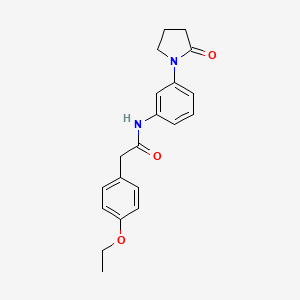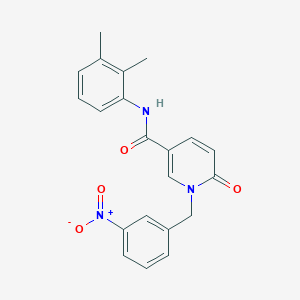
7-chloro-N-(4-iodophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s an important scaffold in medicinal chemistry and is present in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For example, a common approach involves the coupling of anthranilic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization to form quinazolinones .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . The presence and position of these substituents can significantly influence the biological activity of the compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including aza-Diels-Alder reactions and imino-Diels-Alder reactions . These reactions can be used to synthesize a wide range of quinazoline derivatives with different biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary greatly depending on their structure. For example, the presence of different substituents can influence properties such as solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial, Analgesic, and Anti-inflammatory Applications
- Antimicrobial, Analgesic, and Anti-inflammatory Properties : Quinazoline derivatives, including 7-chloro-N-(4-iodophenyl)quinazolin-4-amine, have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. Compounds with specific substitutions on the quinazoline scaffold, like the methyl/methoxy group and amine, urea, or thiourea substitutions, demonstrated significant activities in these areas, indicating their potential as source compounds for drug development with minimal side effects (Dash et al., 2017).
Anticancer Activities
- Anticancer Activity and EGFR-Tyrosine Kinase Targeting : Quinazoline derivatives have been explored for their potential in cancer treatment. Specifically, this compound derivatives have been synthesized and characterized, showing remarkable activity against specific cancer cell lines. The methodology for synthesis was optimized to prevent issues like ring opening, commonly observed in quinazoline synthesis. These compounds have been found to inhibit EGFR-tyrosine kinase, making them potent anti-tumor agents (Noolvi & Patel, 2013).
Synthesis and Characterization
- Synthesis and Structural Characterization : Various derivatives of this compound have been synthesized and structurally characterized. This includes the synthesis of N-(2-(7-Chloro-4-oxo-2-(phenylamino)quinazolin-3(4 H)-yl)ethyl) amides, indicating the versatility of the quinazoline scaffold in generating a wide range of compounds with potential biological activities (Wei-Ji, 2014).
Dual-Action Ligands for Histamine Receptors
- Histamine H4 Receptor Inverse Agonists : Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor. Some compounds within this class also exhibit affinity for the human histamine H1 receptor, presenting a novel class of dual-action H1/H4 receptor ligands. This dual-action profile could potentially lead to added therapeutic benefits in treating conditions related to these receptors (Smits et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in P. aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
this compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
The compound affects the quorum sensing system, a key biochemical pathway in Pseudomonas aeruginosa . This system regulates biofilm formation, and by inhibiting it, the compound disrupts the bacteria’s ability to form biofilms . This results in a decrease in virulence factors such as cell surface hydrophobicity and exopolysaccharide production .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s virulence factors and pathogenicity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-chloro-N-(4-iodophenyl)quinazolin-4-amine, as a quinazolinone derivative, is expected to interact with various enzymes, proteins, and other biomolecules. Quinazolinones have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . The specific interactions of this compound with biomolecules would need to be determined through further experimental studies.
Cellular Effects
Quinazolinone derivatives have been reported to have broad-spectrum antimicrobial activity and a safe profile on human cell lines
Molecular Mechanism
Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinazolinones are known to interact with various enzymes and cofactors
properties
IUPAC Name |
7-chloro-N-(4-iodophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVPGKGCDHOED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)
![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)



